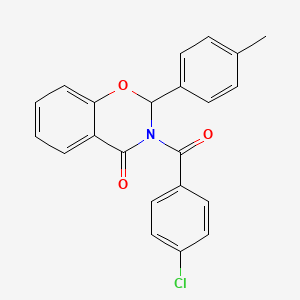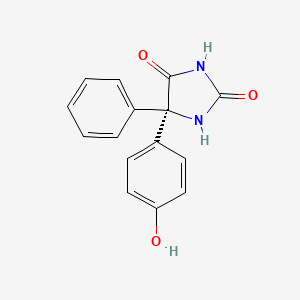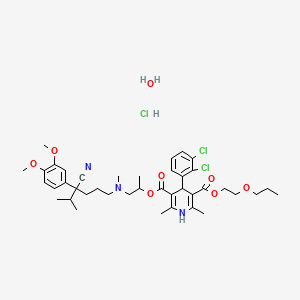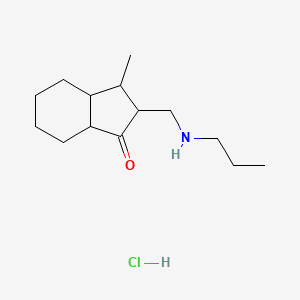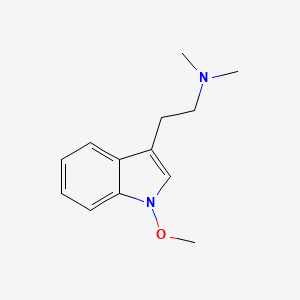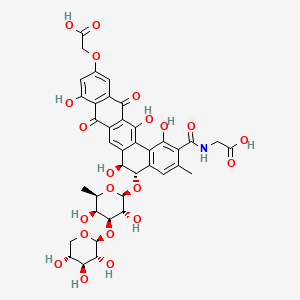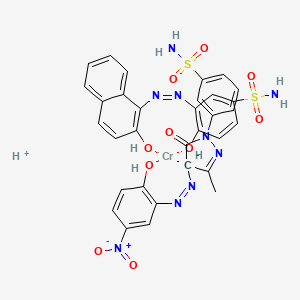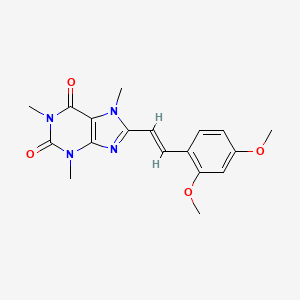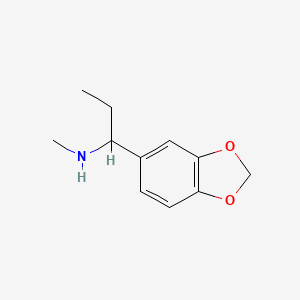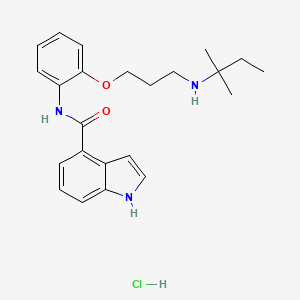
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride is a complex organic compound with the molecular formula C23H29N3O2
Méthodes De Préparation
The synthesis of 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxamide group at the 4-position. The next step involves the attachment of the N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl) moiety. The final step is the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Indole-4-carboxamide, N-(2-(3-((1,1-dimethylpropyl)amino)propoxy)phenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboxamide: Differing in the position of the carboxamide group.
N-(2-(3-(Dimethylamino)propoxy)phenyl)-1H-indole-4-carboxamide: Differing in the substituents on the amino group.
1H-Indole-4-carboxamide, N-(2-(3-(tert-Butylamino)propoxy)phenyl)-: Differing in the substituents on the propoxy group
Propriétés
Numéro CAS |
129323-57-5 |
|---|---|
Formule moléculaire |
C23H30ClN3O2 |
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
N-[2-[3-(2-methylbutan-2-ylamino)propoxy]phenyl]-1H-indole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-4-23(2,3)25-14-8-16-28-21-12-6-5-10-20(21)26-22(27)18-9-7-11-19-17(18)13-15-24-19;/h5-7,9-13,15,24-25H,4,8,14,16H2,1-3H3,(H,26,27);1H |
Clé InChI |
LIIVNIPVMGGFIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCCCOC1=CC=CC=C1NC(=O)C2=C3C=CNC3=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




